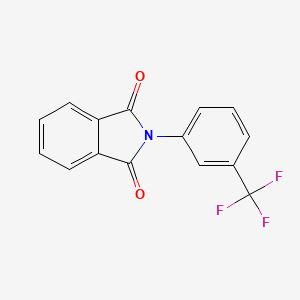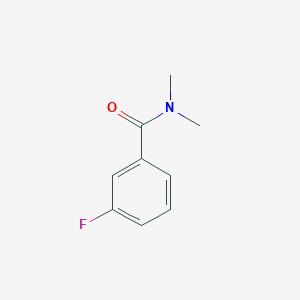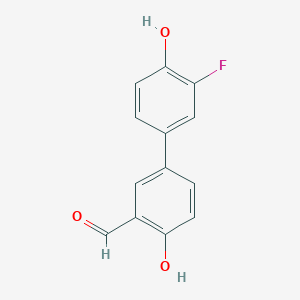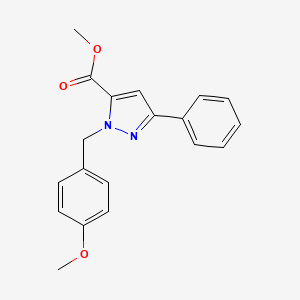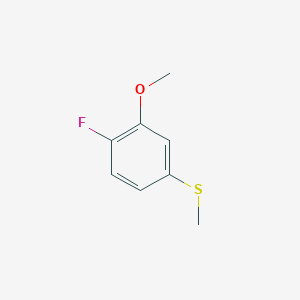![molecular formula C9H7ClF3NO B6334115 n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 348-90-3](/img/structure/B6334115.png)
n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chloro-3-(trifluoromethyl)aniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenylacetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its unique chemical structure.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Material Science: It is employed in the synthesis of specialty materials with specific properties.
Biological Studies: The compound is used in research to study its effects on biological systems and its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide.
4-Chloro-3-(trifluoromethyl)phenylacetic acid: A related compound with similar structural features.
4-Chloro-3-(trifluoromethyl)benzamide: Another structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEJZUHNFUXTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188340 | |
| Record name | Acetamide, N-(4-chloro-3-(trifluoromethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-90-3 | |
| Record name | Acetamide, N-(4-chloro-3-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC53667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-chloro-3-(trifluoromethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
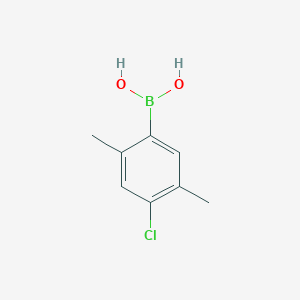
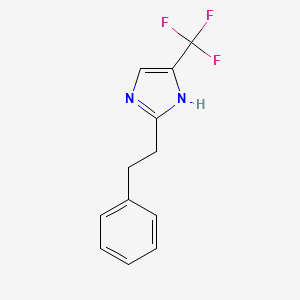
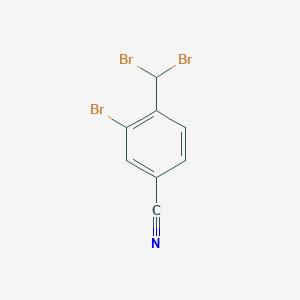
![tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate](/img/structure/B6334051.png)


![1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B6334076.png)
